molecular formula C10H12Cl2N2O4S B7723790 2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride

2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride

Cat. No.: B7723790
M. Wt: 327.18 g/mol
InChI Key: AHNZMHHTZJYHJF-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloro group, a ureido group, and a benzenesulfonyl chloride moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-Chloro-4-nitrobenzenesulfonyl chloride: This intermediate is synthesized by chlorosulfonation of 2-chloronitrobenzene.

    Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of Ureido Group: The amino group is then reacted with 2-methoxyethyl isocyanate to form the ureido group.

    Final Chlorination: The final step involves chlorination of the sulfonyl group to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and urea derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve selective substitution.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the compound, with water or aqueous solutions as the solvent.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzenesulfonyl derivatives.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Hydrolysis: Products include benzenesulfonic acid and urea derivatives.

Scientific Research Applications

2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the sulfonyl chloride moiety can participate in electrophilic aromatic substitution. The ureido group provides additional sites for hydrogen bonding and interaction with biological targets, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrobenzenesulfonyl chloride
  • 4-Chloro-3-nitrobenzenesulfonyl chloride
  • 2-Chloro-4-aminobenzenesulfonyl chloride

Uniqueness

2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride is unique due to the presence of the ureido group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of complex molecules and in the development of novel pharmaceuticals.

Properties

IUPAC Name

2-chloro-4-(2-methoxyethylcarbamoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O4S/c1-18-5-4-13-10(15)14-7-2-3-9(8(11)6-7)19(12,16)17/h2-3,6H,4-5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNZMHHTZJYHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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